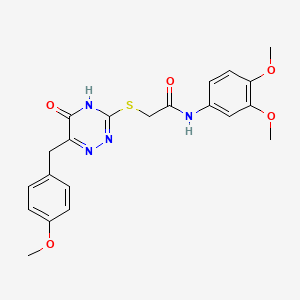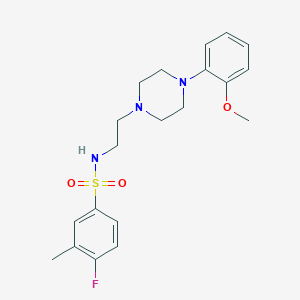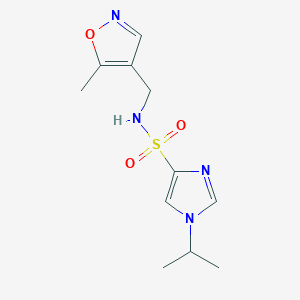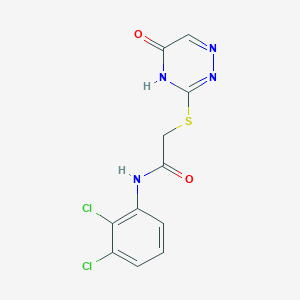![molecular formula C12H16N4O B2772552 4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one CAS No. 2210054-39-8](/img/structure/B2772552.png)
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antiproliferative Activity Against Human Cancer Cell Lines
A study by Mallesha et al. (2012) synthesized a series of derivatives related to the compound , focusing on their antiproliferative effects against human cancer cell lines. These compounds exhibited significant activity, suggesting potential applications in cancer research.
Synthesis and Pharmacological Properties
Research conducted by Mattioda et al. (1975) explored the synthesis and pharmacological properties of similar compounds, identifying potential antiemetic and other pharmacological activities. This indicates the compound's relevance in developing new pharmacological agents.
Anti-inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) derived novel compounds from the original molecule for their anti-inflammatory and analgesic properties. These findings highlight the compound's application in creating new treatments for inflammation and pain.
Polyamide Synthesis
Hattori and Kinoshita (1979) investigated the synthesis of polyamides containing uracil and adenine using derivatives of the original compound, indicating its utility in materials science, particularly for creating novel polymers with potential biological applications.
Antihypertensive Agents
Research by Bayomi et al. (1999) focused on synthesizing derivatives as potential antihypertensive agents. This suggests the compound's application in developing new treatments for hypertension.
Mechanism of Action
Target of Action
The primary targets of the compound “4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one” are currently unknown
Mode of Action
Based on its structural similarity to other cyclopenta[d]pyrimidin compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the downstream effects and the overall impact on cellular function.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-14-10-4-2-3-9(10)12(15-8)16-6-5-13-11(17)7-16/h2-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDRLKLQQSKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772472.png)







![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2772483.png)
![N-(2-chlorobenzyl)-2-(6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2772487.png)


![4-acetyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2772491.png)
![1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2772492.png)